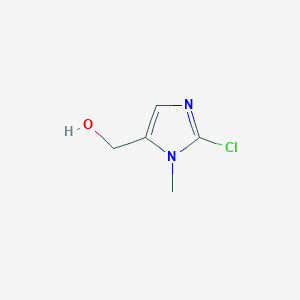

(2-chloro-1-methyl-1H-imidazol-5-yl)methanol

Beschreibung

BenchChem offers high-quality (2-chloro-1-methyl-1H-imidazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-1-methyl-1H-imidazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-chloro-3-methylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEJLPWHBYBGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256562-03-4 | |

| Record name | (2-chloro-1-methyl-1H-imidazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Analysis and Characterization of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol: A Comprehensive Technical Guide

Pharmacological Relevance & Structural Rationale

In modern medicinal chemistry, highly functionalized heterocyclic building blocks are the foundation of targeted drug discovery. (2-chloro-1-methyl-1H-imidazol-5-yl)methanol (CAS: 1256562-03-4) is a critical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

Most notably, this compound serves as a vital precursor in the development of 2, which act as potent and selective blockers of the voltage-gated sodium channel NaV1.8[2]. Because NaV1.8 expression is predominantly restricted to the peripheral dorsal root ganglion (DRG), targeting this specific channel provides a highly selective mechanism for treating chronic and inflammatory pain without inducing the central nervous system (CNS) side effects typically associated with traditional analgesics[2].

Mechanism of action for NaV1.8 channel inhibition by spiro-oxindole derivatives.

From a structural perspective, the regiochemistry of this intermediate is paramount. The presence of the chloro group at C2, the methyl group at N1, and the hydroxymethyl group at C5 creates a highly specific steric and electronic environment. Errors in regioselective synthesis (e.g., forming the C4-hydroxymethyl isomer) will fundamentally alter downstream coupling reactions[3]. Therefore, rigorous structural characterization is non-negotiable.

Physicochemical Profiling

Before initiating spectroscopic analysis, establishing the baseline physicochemical parameters is required to guide solvent selection and ionization parameters.

| Parameter | Specification / Value |

| Chemical Name | (2-chloro-1-methyl-1H-imidazol-5-yl)methanol |

| CAS Registry Number | 1256562-03-4 |

| Molecular Formula | C5H7ClN2O |

| Monoisotopic Mass | 146.024 Da |

| Molecular Weight | 146.57 g/mol |

| SMILES String | Cn1c(Cl)ncc1CO |

| Predicted [M+H]+ Adduct | 147.03 m/z |

(Data sourced from 4[4] and 5[5])

Spectroscopic Characterization & Causality

To definitively prove the structure of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol, a multi-modal analytical approach is required.

Analytical workflow for the structural validation of the imidazole intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: 1D proton ( 1 H) and carbon ( 13 C) NMR are used to verify the presence of all functional groups, but they cannot definitively prove regiochemistry alone. We utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity. The N-methyl protons must show a strong 3J correlation to C2 and C5, proving the hydroxymethyl group is at the 5-position rather than the 4-position.

Based on structural analogs of 6, the expected 1 H NMR (DMSO- d6 ) profile is[6]:

-

δ 6.85 ppm (s, 1H): C4 aromatic proton.

-

δ 5.20 ppm (br s, 1H): Hydroxyl (-OH) proton (exchangeable with D 2 O).

-

δ 4.45 ppm (s, 2H): Methylene (-CH 2 -) protons of the hydroxymethyl group.

-

δ 3.65 ppm (s, 3H): N-methyl protons.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is deployed to confirm the exact mass and the specific isotopic signature of the chlorine atom. Chlorine naturally occurs as 35 Cl and 37 Cl in an approximate 3:1 ratio. Observing this exact M / M+2 ratio in the mass spectrum prevents the misidentification of isobaric impurities. The [M+H] + adduct is expected at m/z 147.0319[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. A protocol is only trustworthy if it contains internal checks that immediately flag experimental failure before data interpretation begins.

Protocol A: LC-MS Purity and Isotopic Assessment

Objective: Determine chromatographic purity (>98% required for API synthesis) and confirm the chlorine isotopic cluster.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatographic Method:

-

Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

-

-

Mass Spectrometry: Operate in Electrospray Ionization Positive mode (ESI+). Scan range m/z 100–500.

-

Self-Validation Check (Critical):

-

System Suitability: The blank injection must show a flat baseline at the expected retention time.

-

Data Integrity: Extract the chromatogram for m/z 147.03. The mass spectrum at the apex of this peak MUST display a companion peak at m/z 149.03. The intensity ratio of 147.03 to 149.03 must be exactly ~3:1. If this ratio is absent, the peak is an impurity, not the chlorinated target compound.

-

Protocol B: 1D and 2D NMR Acquisition

Objective: Confirm molecular connectivity and regiochemistry.

-

Sample Preparation: Weigh exactly 15 mg of the dried compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

-

Instrument Tuning: Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO. Tune and match the probe for 1 H and 13 C frequencies.

-

Acquisition:

-

Acquire a standard 1 H spectrum (16 scans, relaxation delay 2s).

-

Acquire a gradient-selected HMBC spectrum to map multiple-bond carbon-proton couplings.

-

-

Self-Validation Check (Critical):

-

Shimming Quality: Measure the line width at half-height ( W1/2 ) of the TMS peak at 0.00 ppm. It must be < 1.0 Hz. If the peak is broader or asymmetrical, the magnetic field is inhomogeneous, and the sample must be re-shimmed. Poor shimming will obscure critical 3J coupling constants in the HMBC, rendering regiochemical assignment invalid.

-

References

-

American Elements. "(2-chloro-1-methyl-1H-imidazol-5-yl)methanol | CAS 1256562-03-4".[Link]

-

Molport. "(2-chloro-1-methyl-1H-imidazol-5-yl)methanol | 1256562-03-4".[Link]

-

PubChemLite. "(2-chloro-1-methyl-1h-imidazol-5-yl)methanol".[Link]

- Google Patents. "US8916580B2 - Spiro-oxindole compounds and their use as therapeutic agents".

-

ACS Publications. "Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group".[Link]

- Google Patents.

Sources

- 1. americanelements.com [americanelements.com]

- 2. US8916580B2 - Spiro-oxindole compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 3. US7807837B2 - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]

- 4. (2-chloro-1-methyl-1H-imidazol-5-yl)methanol | 1256562-03-4 | Buy Now [molport.com]

- 5. PubChemLite - (2-chloro-1-methyl-1h-imidazol-5-yl)methanol (C5H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

Comprehensive Safety and Handling Guide for (2-Chloro-1-methyl-1H-imidazol-5-yl)methanol in Pharmaceutical Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

(2-Chloro-1-methyl-1H-imidazol-5-yl)methanol (CAS: 1256562-03-4) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and TRPM5 agonists. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological profile, and standard operating procedures (SOPs) for safe handling. By understanding the mechanistic causality behind its reactivity, researchers can design self-validating experimental workflows that ensure both laboratory safety and synthetic integrity.

Physicochemical Profiling & Reactivity Causality

Understanding the intrinsic reactivity of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol is critical for both its synthetic application and hazard mitigation[1]. The molecule features two distinct reactive centers that dictate its behavior in vitro:

-

The 2-Chloroimidazole Core (Electrophilic Center): The electron-deficient nature of the imidazole ring is exacerbated by the electron-withdrawing chloro substituent. This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). In biological contexts, 2-chloroimidazoles act as potent leaving groups, a property famously exploited in RNA 2′-OH acylation technologies[2].

-

The 5-Hydroxymethyl Group (Nucleophilic/Oxidizable Center): The primary alcohol functions as a nucleophile or can be selectively oxidized to an aldehyde. Because the hydroxymethyl group on the imidazole ring behaves similarly to a benzylic alcohol, it is highly susceptible to mild oxidation (e.g., using activated MnO2) to enable further functionalization[3].

Table 1: Physicochemical Summary

| Property | Value |

| Chemical Name | (2-chloro-1-methyl-1H-imidazol-5-yl)methanol |

| CAS Number | 1256562-03-4 |

| Molecular Formula | C5H7ClN2O |

| Molecular Weight | 146.57 g/mol |

| Appearance | Solid (typically off-white to pale yellow) |

Safety Data & Hazard Assessment (SDS Core)

The dual reactivity of this compound directly dictates its toxicological profile. The electrophilic 2-chloro position can react indiscriminately with biological nucleophiles (such as protein thiols or nucleic acid hydroxyls)[2], leading to cellular irritation and toxicity. Consequently, it is classified under the Globally Harmonized System (GHS) with the signal word Warning [4].

Table 2: GHS Hazard and Precautionary Statements

| GHS Code | Statement | Mechanistic Rationale |

| H302 | Harmful if swallowed | Systemic toxicity driven by off-target nucleophilic substitution in the GI tract. |

| H315 | Causes skin irritation | Covalent modification of epidermal proteins via SNAr triggers inflammation. |

| H319 | Causes serious eye irritation | Rapid reaction with ocular mucosal nucleophiles causes severe tissue irritation. |

| H335 | May cause respiratory irritation | Inhalation of fine dust leads to localized tissue alkylation/arylation in the lungs. |

Key Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[4].

Standard Operating Procedures (SOP): Handling & Storage

To maintain scientific integrity and prevent degradation, the following self-validating storage and handling protocols must be strictly enforced:

-

Storage Conditions: Store under an inert atmosphere (Argon or N2) at 2–8 °C. The 5-hydroxymethyl group is susceptible to slow auto-oxidation to the corresponding aldehyde in the presence of atmospheric oxygen and light[3].

-

Engineering Controls: All manipulations of the solid powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to mitigate H335 inhalation risks.

-

PPE Requirements: Double-layered nitrile gloves (changed every 2 hours or immediately upon contamination), tightly sealed chemical splash goggles, and a flame-retardant lab coat.

Experimental Protocol: Safe Handling & Selective Oxidation Workflow

The following protocol details the selective oxidation of the 5-hydroxymethyl group to an aldehyde, a common transformation that requires careful handling of the hazardous starting material[3]. This protocol is designed as a self-validating system, incorporating in-process quality control (QC) checks to ensure safety and yield.

Step-by-Step Methodology:

-

Pre-Reaction QC: Dissolve 1.0 mg of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol in 1 mL of LC-MS grade acetonitrile. Analyze via LC-MS to confirm the absence of the +2 Da (aldehyde) degradation product before proceeding. This ensures the integrity of the starting material.

-

Reaction Setup: In a flame-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol (146.6 mg) of the starting material in 10 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Carefully add 10.0 mmol (869 mg) of activated Manganese(IV) oxide (MnO2) in a single portion. Safety Note: MnO2 is a strong oxidizer; ensure no incompatible organic solvents (e.g., ethers) are nearby.

-

In-Process Validation: Stir the black suspension at room temperature. After 2 hours, withdraw a 10 µL aliquot, filter through a micro-celite pad, and analyze via TLC (Eluent: 5% MeOH in DCM). The reaction is self-validating when the starting material spot completely disappears, replaced by a highly UV-active product spot.

-

Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the hazardous MnO2 waste. Wash the pad with an additional 20 mL of DCM.

-

Concentration: Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the volatile aldehyde) to yield the highly pure 2-chloro-1-methyl-1H-imidazole-5-carboxaldehyde.

Mandatory Visualization: Workflow Diagram

Workflow for safe handling and reaction setup of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol.

References

-

[1] Title: (2-chloro-1-methyl-1H-imidazol-5-yl)methanol | CAS 1256562-03-4. Source: americanelements.com. URL: 1

-

[4] Title: (2-chloro-1-methyl-1H-imidazol-5-yl)methanol Hazard Data. Source: americanelements.com. URL: 4

-

[2] Title: The chemistry and applications of RNA 2′-OH acylation. Source: nih.gov. URL: 2

-

[3] Title: Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Source: tubitak.gov.tr. URL: 3

Sources

Pharmacokinetics and Metabolic Profiling of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol Derivatives

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of antifungal agents, alpha-2 adrenergic agonists, and emerging therapeutics such as 15-Prostaglandin Dehydrogenase (15-PGDH) inhibitors. However, unsubstituted imidazoles carry a notorious liability: severe drug-drug interactions (DDIs) driven by the coordination of their basic nitrogen to the heme iron of Cytochrome P450 (CYP) enzymes.

This technical guide provides an in-depth analysis of the (2-chloro-1-methyl-1H-imidazol-5-yl)methanol building block. By dissecting the causality behind its specific substitutions—C2-halogenation, N1-methylation, and C5-hydroxymethylation—we establish a predictive framework for its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Structural Determinants of Pharmacokinetics

The pharmacokinetic behavior of any derivative built upon the (2-chloro-1-methyl-1H-imidazol-5-yl)methanol core is strictly dictated by its three functional modifications. Understanding the mechanistic purpose of each substituent is critical for rational drug design.

The 2-Chloro Substitution: Mitigating CYP Inhibition

Unsubstituted imidazoles act as potent, non-selective mechanism-based inhibitors of major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP1A2) . The unhindered N3 nitrogen (pKa ~7.0) acts as a strong Lewis base, coordinating directly with the ferric (Fe³⁺) heme iron of the CYP active site to form a Type II difference spectrum complex .

The addition of a chlorine atom at the C2 position serves a dual purpose:

-

Electronic Modulation: The electron-withdrawing inductive effect of the halogen significantly lowers the pKa of the N3 nitrogen (to ~4.5). At physiological pH (7.4), this reduces the electron density available for heme coordination, drastically lowering the binding affinity to CYP3A4 and CYP2D6.

-

Steric Hindrance: The bulky chlorine atom physically restricts the trajectory required for the N3 nitrogen to closely approach the deeply buried CYP heme iron.

Logic flow demonstrating how C2-chlorination mitigates Type II CYP450 heme coordination.

The 1-Methyl Substitution: Blocking N-Conjugation

In vivo, free secondary amines on imidazole rings are highly susceptible to N-glucuronidation and N-oxidation. By methylating the N1 position, the scaffold is protected from these rapid clearance pathways. Furthermore, it prevents tautomerization, locking the molecule into a single predictable conformer which improves target binding kinetics and simplifies LC-MS/MS bioanalytical quantification.

The 5-Hydroxymethyl Group: The Metabolic Hotspot

While the ring is stabilized, the primary alcohol at the C5 position introduces a deliberate metabolic liability. The hydroxymethyl group is highly susceptible to:

-

Phase I Oxidation: Rapid conversion to an aldehyde by Alcohol Dehydrogenase (ADH) or CYP450s, followed by Aldehyde Dehydrogenase (ALDH) oxidation to a highly polar, excretable carboxylic acid.

-

Phase II Conjugation: Direct O-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Primary Phase I and Phase II metabolic pathways of the 5-hydroxymethyl moiety.

Quantitative ADME Profiling

To illustrate the pharmacokinetic advantages of this specific scaffold, the table below summarizes the comparative physicochemical and in vitro ADME parameters of the (2-chloro-1-methyl-1H-imidazol-5-yl)methanol core against a standard unsubstituted imidazole reference.

| Parameter | Unsubstituted Imidazole Core | (2-chloro-1-methyl-1H-imidazol-5-yl)methanol | Causality / Mechanistic Driver |

| LogD (pH 7.4) | ~0.5 | ~1.2 | The lipophilic chlorine atom increases membrane permeability, balanced by the polar hydroxyl group. |

| pKa (Basic N3) | 7.0 | 4.5 | Electron-withdrawing effect of C2-Cl reduces basicity. |

| CYP3A4 IC₅₀ | < 0.5 μM (Potent) | > 25.0 μM (Weak) | Reduced pKa and steric bulk prevent Type II heme coordination . |

| HLM CLint (Phase I) | 15 μL/min/mg | 45 μL/min/mg | Increased clearance driven by rapid oxidation of the C5-hydroxymethyl group. |

| Mechanism-Based Inactivation (MBI) | High Risk | Low Risk | C2-Cl blocks reactive epoxide formation; N1-Me prevents alpha-carbon abstraction . |

Self-Validating Experimental Protocols

To accurately profile the pharmacokinetics of derivatives containing this scaffold, researchers must employ self-validating in vitro systems. The following protocols are engineered to isolate specific metabolic pathways.

Protocol A: Comprehensive Microsomal Stability (Phase I & II)

Why this works: Standard microsomal assays only assess Phase I metabolism because they lack the UDPGA cofactor required for Phase II glucuronidation. Furthermore, UGT enzymes are located on the luminal side of the microsomal vesicle. This protocol uses Alamethicin to create pores in the vesicle, allowing UDPGA to enter and accurately assess the O-glucuronidation of the 5-hydroxymethyl group.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Pore Formation (Critical Step): Pre-incubate HLMs (1 mg/mL final protein concentration) with Alamethicin (25 μg/mL) on ice for 15 minutes to expose luminal UGTs.

-

Substrate Spiking: Add the (2-chloro-1-methyl-1H-imidazol-5-yl)methanol derivative to achieve a final concentration of 1 μM (ensure organic solvent < 0.5% v/v).

-

Cofactor Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for Phase I CYPs) and 5 mM UDPGA (for Phase II UGTs).

-

Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

-

Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

Step-by-step workflow for comprehensive Phase I and Phase II microsomal stability profiling.

Protocol B: CYP Inhibition Assay (IC₅₀ Determination)

To verify that the 2-chloro substitution successfully mitigates DDI risks, a competitive inhibition assay must be performed using probe substrates.

Step-by-Step Methodology:

-

Prepare HLMs (0.1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 7-point serial dilution of the test compound (0.1 μM to 50 μM).

-

Add isoform-specific probe substrates at their respective Km values (e.g., Midazolam 2.5 μM for CYP3A4; Dextromethorphan 5 μM for CYP2D6).

-

Initiate with 1 mM NADPH and incubate for 10 minutes at 37°C.

-

Quench with ice-cold acetonitrile, centrifuge, and quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

-

Plot the % remaining activity vs. log[Inhibitor] to calculate the IC₅₀.

Conclusion

The (2-chloro-1-methyl-1H-imidazol-5-yl)methanol scaffold represents a masterclass in rational pharmacokinetic design. By utilizing steric hindrance and electronic modulation (C2-chlorination) to abolish CYP-mediated DDI liabilities, while providing a tunable site for metabolic clearance (C5-hydroxymethylation), this moiety offers drug developers a highly predictable and safe building block for complex therapeutic agents.

References

-

Zhang, W., et al. "Inhibition of cytochromes P450 by antifungal imidazole derivatives." Drug Metabolism and Disposition, 2002. Available at:[Link]

-

Hutzler, J. M., et al. "Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions." Chemical Research in Toxicology, 2006. Available at:[Link]

-

Koley, A. P., et al. "Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction." Chemical Research in Toxicology, 2004. Available at:[Link]

Application Notes & Protocols: (2-chloro-1-methyl-1H-imidazol-5-yl)methanol as a Versatile Precursor in Modern Drug Discovery

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide focuses on a particularly valuable, functionalized building block: (2-chloro-1-methyl-1H-imidazol-5-yl)methanol . The strategic placement of a reactive chloro group, a modifiable hydroxymethyl moiety, and a stabilizing N-methyl group makes this compound a highly versatile precursor for constructing diverse molecular libraries. We provide an in-depth analysis of its properties, a robust synthetic protocol, and detailed application notes for its derivatization, empowering researchers to leverage this precursor in the discovery of novel therapeutics.

Physicochemical Properties & Safety Data

A thorough understanding of the precursor's properties is fundamental for its effective and safe utilization in synthesis.

Compound Data Summary

| Property | Value | Reference |

| IUPAC Name | (2-chloro-1-methyl-1H-imidazol-5-yl)methanol | [3] |

| CAS Number | 1256562-03-4 | [3][4] |

| Molecular Formula | C₅H₇ClN₂O | [3][5] |

| Molecular Weight | 146.57 g/mol | [3] |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| SMILES | Cn1c(Cl)ncc1CO | [3] |

| InChI Key | USEJLPWHBYBGIQ-UHFFFAOYSA-N | [3] |

Safety & Handling

As with any chlorinated heterocyclic compound, appropriate safety measures are paramount. The following guidelines are based on data for structurally related chloro-imidazoles and general laboratory best practices.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][9]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation.[7][8]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[6]

-

Ingestion: Clean mouth with water and seek medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Synthesis of the Precursor: A Multi-Step Approach

The synthesis of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol can be achieved through a logical, multi-step sequence starting from a simpler, commercially available imidazole. The following protocol is a representative pathway.

Caption: Proposed synthetic pathway for the target precursor.

Detailed Synthesis Protocol

This protocol is divided into three main stages: reduction of the aldehyde, salt formation for stability, and subsequent chlorination.

Stage 1: Reduction to (1-methyl-1H-imidazol-5-yl)methanol

-

Rationale: The reduction of a formyl group to a primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[10]

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-5-carbaldehyde (5.0 g, 45.4 mmol).

-

Add methanol (100 mL) and stir until the aldehyde is fully dissolved.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.72 g, 45.4 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding water (20 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield (1-methyl-1H-imidazol-5-yl)methanol, typically as a viscous oil or low-melting solid.

-

Stage 2: Chlorination to (2-chloro-1-methyl-1H-imidazol-5-yl)methanol

-

Rationale: The C2 position of the imidazole ring is susceptible to electrophilic attack after activation. However, direct chlorination can be challenging. A common strategy for introducing a chlorine atom at the C2 position of an imidazole ring involves using a potent chlorinating agent like phosphorus oxychloride (POCl₃) on an imidazolone precursor or, in some cases, directly on the activated heterocycle.[11] This step is critical and requires careful control of conditions.

-

Procedure:

-

Caution: This step must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). POCl₃ is highly corrosive and reacts violently with water.

-

In a flame-dried 250 mL round-bottom flask, place the crude (1-methyl-1H-imidazol-5-yl)methanol (approx. 45.4 mmol) from the previous step.

-

Carefully add phosphorus oxychloride (POCl₃, 25 mL, 270 mmol) dropwise at 0 °C.

-

After the addition is complete, fit the flask with a reflux condenser and slowly heat the reaction mixture to reflux (approx. 100-110 °C).

-

Maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This is a highly exothermic quench.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (2-chloro-1-methyl-1H-imidazol-5-yl)methanol.

-

Applications in Drug Discovery: A Gateway to Molecular Diversity

The title compound is not merely an intermediate; it is a strategic precursor designed for diversification. Its value lies in the orthogonal reactivity of its two functional groups.

The C2-Chloro Group: A Handle for Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the electron-deficient C2 position of the imidazole ring is an excellent leaving group for SNAr reactions.[12] This allows for the straightforward introduction of a wide array of nucleophiles, which is a cornerstone of library synthesis in lead optimization.[13]

-

Amine Nucleophiles: Reaction with primary or secondary amines introduces diverse side chains, which can be tailored to interact with specific pockets in a biological target. This is a common strategy in the development of kinase inhibitors and other targeted therapies.

-

Thiol Nucleophiles: Thiols can be used to introduce linkers or moieties that mimic biological substrates.[14]

-

Oxygen Nucleophiles: Alcohols or phenols can be coupled to form ether linkages, expanding the chemical space explored.

The C5-Hydroxymethyl Group: A Point of Functionalization

The primary alcohol at the C5 position provides a secondary site for modification, allowing for the fine-tuning of properties like solubility, polarity, and metabolic stability.

-

Oxidation: The alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting aldehyde is a versatile handle for reductive amination, Wittig reactions, or aldol condensations.[15] The carboxylic acid can be used to form amides or esters.

-

Esterification/Etherification: The alcohol can be directly converted into esters or ethers to modulate the compound's lipophilicity and pharmacokinetic profile.

-

Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., mesylate, tosylate, or halide), which can then be displaced by nucleophiles in an SN2 reaction.[10]

Structure-Activity Relationship (SAR) Implications

The ability to modify two distinct positions on the scaffold allows for a systematic exploration of the structure-activity relationship (SAR).[16]

-

Vectorial Exploration: Modifications at C2 can explore one vector of chemical space (e.g., a deep hydrophobic pocket), while modifications at C5 can explore another (e.g., a solvent-exposed region), allowing for multi-directional optimization of binding affinity and selectivity.

-

Pharmacophore Tuning: The imidazole core itself often acts as a key part of the pharmacophore, participating in hydrogen bonding or metal coordination.[2][17] The substituents introduced via the chloro and hydroxymethyl groups modulate the overall electronic and steric profile of this core.

Experimental Derivatization Protocols

The following protocols serve as validated starting points for researchers to begin exploring the chemistry of this precursor.

Protocol 1: Nucleophilic Substitution with a Primary Amine

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (2-chloro-1-methyl-1H-imidazol-5-yl)methanol | 1256562-03-4 | Buy Now [molport.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Chloro-1-methylimidazole, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (2-Chloro-1-methyl-1H-imidazol-5-yl)methanol in Heterocyclic Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

(2-Chloro-1-methyl-1H-imidazol-5-yl)methanol (CAS: 1256562-03-4) is a highly versatile, bifunctional heterocyclic building block[1]. In modern medicinal chemistry, the imidazole core is a privileged scaffold, frequently acting as a bioisostere for amides and peptides, and serving as a critical hydrogen-bonding network participant in target-ligand interactions.

This specific molecule offers a unique dual-reactivity profile:

-

The C2-Chloro Position: Acts as a strategic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

-

The C5-Hydroxymethyl Position: Provides a reactive site that can be chemoselectively oxidized to an aldehyde (for reductive aminations) or converted into a halomethyl/mesyl leaving group for complex N-alkylation.

-

The N1-Methyl Group: Prevents tautomerization, locking the molecule into a single defined regioisomer. This is critical for maintaining batch-to-batch consistency and high regioselectivity during downstream functionalization.

The structural motifs found in this molecule are highly reminiscent of the core scaffolds used in Angiotensin II Receptor Blockers (ARBs) such as Losartan, which rely heavily on substituted imidazole-5-methanol derivatives[2].

Mechanistic Insights & Reactivity Mapping

To successfully deploy this building block in a drug discovery workflow, one must understand the electronic causality governing its reactivity. The imidazole ring is an electron-rich heterocycle; however, the presence of the electronegative chlorine atom at the C2 position subtly withdraws electron density, activating the C2 carbon toward oxidative addition by palladium species[3].

Simultaneously, the C5-hydroxymethyl group is a "heterobenzylic" alcohol. It is highly activated toward oxidation but is also prone to over-oxidation to the corresponding carboxylic acid if harsh reagents are used. Therefore, kinetic control via mild oxidants is required to arrest the reaction at the aldehyde stage.

Fig 1: Bifunctional reactivity map of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in failure safeguards. The following methodologies are designed to be self-validating, explaining the why behind the how.

Protocol A: Chemoselective Oxidation to 2-Chloro-1-methyl-1H-imidazole-5-carboxaldehyde

Objective: Convert the C5-hydroxymethyl group to an aldehyde without triggering over-oxidation or C2-dehalogenation.

Causality & Reagent Selection: We utilize activated Manganese(IV) Oxide ( MnO2 ). The heterobenzylic nature of the C5-alcohol makes it highly susceptible to over-oxidation to the carboxylic acid if stronger oxidants (like Jones reagent or KMnO4 ) are used. MnO2 provides strict kinetic control, operating via a radical mechanism on the solid surface that naturally arrests at the aldehyde stage.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (146.6 mg) of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol in 15 mL of anhydrous Dichloromethane (DCM).

-

Activation: Add 10.0 mmol (869 mg, 10 equiv) of activated MnO2 . Critical Step: The MnO2 must be freshly activated (heated to 120°C for 2 hours prior to use) to ensure maximum surface area and reactivity.

-

Reaction: Stir the black suspension vigorously at room temperature (20-25°C) under an argon atmosphere for 4–6 hours.

-

Validation (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (lower Rf , UV active) should completely convert to the aldehyde (higher Rf , strongly UV active).

-

Workup: Filter the suspension through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 10 mL).

-

Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde, which is typically >95% pure by NMR and can be used directly in subsequent reductive aminations.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Objective: Form a new C-C bond at the C2 position using an arylboronic acid[4].

Causality & Reagent Selection: The C2-Cl bond on an imidazole ring has a higher activation energy for oxidative addition compared to C-Br or C-I bonds[3]. Standard Pd(PPh3)4 often fails or requires forcing conditions that degrade the substrate. We employ Pd(OAc)2 paired with XPhos (a bulky, electron-rich Buchwald ligand) to lower the oxidative addition barrier and accelerate reductive elimination. A biphasic Toluene/ H2O system with K3PO4 ensures the base is soluble enough to activate the boronic acid without poisoning the catalyst.

Step-by-Step Methodology:

-

Preparation: To a 20 mL microwave vial, add (2-chloro-1-methyl-1H-imidazol-5-yl)methanol (1.0 mmol), the desired Arylboronic Acid (1.2 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%).

-

Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed Toluene (4.0 mL) and degassed H2O (1.0 mL) via syringe. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Reaction: Heat the biphasic mixture at 90°C in an oil bath for 12 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C2-arylated imidazole-5-methanol.

Workflow Visualization

Fig 2: Experimental workflow for sequential C5-oxidation and C2-cross-coupling.

Quantitative Data Summary

The following table summarizes expected yields and reaction parameters based on the protocols described above, providing a benchmark for self-validation in the laboratory.

| Reaction Type | Target Functionalization | Catalyst / Reagent System | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantage |

| Oxidation | C5-Aldehyde | Activated MnO2 (10 eq), DCM | 20 | 4 - 6 | 88 - 95% | Prevents over-oxidation to carboxylic acid. |

| Halogenation | C5-Chloromethyl | SOCl2 (1.5 eq), DCM | 0 to 20 | 2 - 3 | 80 - 85% | Clean conversion; byproduct is SO2 gas. |

| Suzuki Coupling | C2-Aryl (Electron-rich) | Pd(OAc)2 / XPhos, K3PO4 | 90 | 12 | 75 - 82% | Overcomes high activation energy of C2-Cl bond. |

| Suzuki Coupling | C2-Aryl (Electron-poor) | Pd(OAc)2 / XPhos, K3PO4 | 90 | 12 | 85 - 90% | Highly efficient due to activated boronic acid. |

| SNAr | C2-Amine | Secondary Amine, K2CO3 , DMF | 120 | 16 | 60 - 70% | Metal-free alternative for C-N bond formation. |

References

-

American Elements. "(2-chloro-1-methyl-1H-imidazol-5-yl)methanol | CAS 1256562-03-4". American Elements Product Catalog. Available at:[Link]

-

Amano, K., et al. "Synthesis of Angiotensin II Receptor Blockers by Means of a Catalytic System for C–H Activation". The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Zhao, J., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles". The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Application Note: Strategies for the Crystallization and Purification of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol

Abstract

(2-chloro-1-methyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The isolation of this compound in a highly pure, crystalline form is paramount for ensuring the quality, safety, and efficacy of downstream products in drug development and manufacturing.[1] This application note provides a comprehensive guide for researchers and drug development professionals on effective crystallization methods for this specific molecule. It moves beyond simple procedural lists to explain the underlying scientific rationale for solvent selection and method design, grounded in the physicochemical properties of the target compound. Detailed, step-by-step protocols for solvent screening, cooling crystallization, and anti-solvent crystallization are presented, along with workflows for quality control and troubleshooting.

Introduction: The Critical Role of Crystallization

Crystallization is a fundamental and indispensable unit operation in the pharmaceutical industry. It serves as the primary method for the purification and isolation of APIs and their intermediates.[1][] A well-controlled crystallization process not only removes impurities but also dictates critical solid-state properties of the final product, including particle size distribution, crystal habit, and polymorphism, which directly influence downstream processing, stability, and bioavailability.[3]

The target molecule, (2-chloro-1-methyl-1H-imidazol-5-yl)methanol, possesses structural features—a polar imidazole ring, a hydrogen-bonding methanol group, and a chloro-substituent—that require a systematic and knowledge-driven approach to develop a robust crystallization protocol. This guide is designed to provide that systematic framework.

Table 1: Physicochemical Properties of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol

| Property | Value | Source |

| CAS Number | 1256562-03-4 | [4][5] |

| Molecular Formula | C₅H₇ClN₂O | [4][5] |

| Molecular Weight | 146.57 g/mol | [5] |

| Predicted Polarity | Moderately Polar | Inferred from structure |

| Key Functional Groups | Imidazole, Secondary Amine (within ring), Alcohol, Chloroalkane | Inferred from structure |

Rationale for Method and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection for crystallization.[6] The structure of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol contains both a polar imidazole core and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. This suggests moderate solubility in polar protic solvents (e.g., alcohols) and potentially limited solubility in non-polar hydrocarbon solvents.

The ideal crystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[7] This temperature-dependent solubility is the driving force for cooling crystallization.[8] Alternatively, if a single solvent with this ideal profile cannot be identified, an anti-solvent approach can be employed. This involves dissolving the compound in a "good" solvent and inducing crystallization by adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[8]

Overall Purification Workflow

The logical flow from a crude, impure solid to a highly purified, crystalline product involves a series of decisions and processes. The following diagram illustrates the recommended workflow.

Figure 1: Decision workflow for the crystallization of the target compound.

Protocols: From Screening to Isolation

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol: Systematic Solvent Screening

Objective: To identify a suitable single solvent or a solvent/anti-solvent pair for crystallization.

Materials:

-

Crude (2-chloro-1-methyl-1H-imidazol-5-yl)methanol

-

Test tubes or small vials

-

Stir plate and magnetic stir bars

-

Heat gun or water bath

-

Candidate Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetonitrile, Ethyl Acetate, Toluene, Heptane, Water.

Procedure:

-

Place approximately 50 mg of the crude material into a series of labeled test tubes.

-

To each tube, add a candidate solvent dropwise (e.g., 0.2 mL increments) while stirring at room temperature.

-

Observation 1 (Room Temperature Solubility):

-

If the solid dissolves completely in < 1 mL of solvent, the compound is likely too soluble at room temperature for that solvent to be a good single-crystallization solvent. Note it as a potential "good" solvent for an anti-solvent pair.

-

If the solid remains largely insoluble, proceed to step 4.

-

-

Gently heat the suspension in a water bath or with a heat gun to near the solvent's boiling point. Add more solvent in small increments until the solid fully dissolves.

-

Observation 2 (Hot Solubility):

-

If the solid dissolves completely, this is a promising candidate solvent.

-

If the solid does not dissolve even in a large volume (e.g., > 3 mL) of hot solvent, it is a poor solvent. Note it as a potential "anti-solvent."

-

-

For promising candidates from step 5, allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observation 3 (Crystal Formation):

-

Ideal Outcome: A large quantity of crystalline precipitate forms upon cooling. This is an excellent candidate for single-solvent cooling crystallization.

-

Poor Outcome: Little to no precipitate forms, or the compound "oils out" as a liquid. The solvent may not be suitable, or a different method is needed.

-

Table 2: Interpreting Solvent Screening Results

| Observation | Interpretation | Next Step |

| Soluble at RT | Too soluble for cooling crystallization. | Consider as the "good" solvent in an anti-solvent system. |

| Insoluble at RT, Soluble Hot, Precipitates Cold | Ideal Single Solvent. | Proceed with Cooling Crystallization (Protocol 5.1). |

| Insoluble Hot | Anti-Solvent. | Consider as the "poor" solvent in an anti-solvent system. |

| Soluble Hot, No Precipitate Cold | Supersaturation is stable. | Try scratching the vial or adding a seed crystal. If still no solid, reconsider the solvent. |

| "Oils Out" on Cooling | Solution is cooling below the compound's melting point in that solvent system. | Use a more dilute solution or a lower-boiling point solvent.[9] |

Crystallization Methodologies

Protocol: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

Principle: This technique leverages the reduced solubility of the compound at lower temperatures to induce crystallization from a saturated solution. It is effective for compounds with a significant positive temperature-solubility coefficient.[8]

Procedure:

-

Dissolution: In a flask equipped with a stir bar and condenser, add the crude (2-chloro-1-methyl-1H-imidazol-5-yl)methanol. Add the minimum amount of hot isopropanol (or another suitable solvent identified in Protocol 4.1) required to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

-

Cooling: Remove the flask from heat and allow it to cool slowly towards room temperature, undisturbed. Slow cooling encourages the formation of larger, more perfect crystals.

-

Inducing Crystallization: If crystals do not form spontaneously, gently scratch the inside of the flask with a glass rod at the solution's surface or add a single seed crystal of the pure product.

-

Maturation: Once crystallization begins, allow the flask to stand at room temperature for 1-2 hours. Subsequently, place the flask in an ice-water bath or refrigerator (2-8°C) for at least another hour to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol: Anti-Solvent Crystallization (e.g., Methanol/Heptane System)

Principle: Crystallization is induced by reducing the solvent power of the system. This is achieved by adding a miscible "anti-solvent" in which the compound of interest is poorly soluble, thereby forcing it out of solution.[8]

Figure 2: Step-by-step workflow for the anti-solvent crystallization protocol.

Procedure:

-

Dissolution: At room temperature, dissolve the crude material in the minimum amount of a "good" solvent (e.g., methanol) in a flask equipped with a stir bar.

-

Setup: Place the flask on a stir plate and set a moderate stirring speed.

-

Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., heptane) dropwise. A slow addition rate is critical to avoid precipitating an amorphous solid and instead promote crystalline growth.

-

Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (the "cloud point"). This indicates the onset of nucleation.

-

Growth: After the cloud point is reached, continue adding the anti-solvent at a slow rate to complete the crystallization and maximize yield.

-

Maturation: After the addition is complete, allow the resulting slurry to stir for 1-2 hours at room temperature to allow the crystallization process to reach equilibrium.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the anti-solvent (heptane) or a mixture rich in the anti-solvent.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature.

Characterization and Quality Control

To validate the success of the purification, the isolated crystals must be thoroughly analyzed.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A single major peak with an area >99.5% is often the target for pharmaceutical intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identity of the compound, ensuring no degradation or transformation occurred during crystallization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups and serve as a fingerprint for the correct polymorphic form.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Scratch the inner wall of the flask; add a seed crystal; cool to a lower temperature; evaporate some solvent to increase concentration. |

| "Oiling Out" | The solution becomes supersaturated at a temperature above the compound's melting point in that solvent. | Re-heat to dissolve the oil, add more solvent, and cool again; switch to a lower boiling point solvent. |

| Amorphous Powder Forms | Crystallization (nucleation and growth) is too rapid. | Reduce the cooling rate; for anti-solvent method, reduce the addition rate of the anti-solvent and/or increase the temperature. |

| Low Yield | Compound has significant solubility even at low temperatures; insufficient maturation time. | Ensure the solution is cooled sufficiently; allow for a longer maturation/aging time; use a more effective anti-solvent. |

References

-

Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from Syrris. [Link]

-

Zhanghua Dryer. (2025). The Science of Crystallization: Understanding its Role in Pharmaceuticals. Retrieved from Zhanghua Dryer. [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from SciSpace. [Link]

-

American Chemical Society. (2023). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Retrieved from ACS Publications. [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from Chemistry LibreTexts. [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from Quora. [Link]

-

University of York. (n.d.). Solvent Choice. Retrieved from University of York Chemistry Teaching Labs. [Link]

-

American Elements. (n.d.). (2-chloro-1-methyl-1H-imidazol-5-yl)methanol. Retrieved from American Elements. [Link]

-

MolPort. (n.d.). (2-chloro-1-methyl-1H-imidazol-5-yl)methanol. Retrieved from MolPort. [Link]

Sources

improving percentage yield in (2-chloro-1-methyl-1H-imidazol-5-yl)methanol synthesis

Introduction: Welcome to the dedicated technical support guide for the synthesis of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol. This molecule is a key building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact the final yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will address common issues in a question-and-answer format, provide detailed, validated protocols, and explain the chemical principles behind our recommendations to ensure you can adapt and troubleshoot your experiments with confidence.

Synthetic Workflow Overview

The most common and cost-effective route to (2-chloro-1-methyl-1H-imidazol-5-yl)methanol begins with 1-methylimidazole. The synthesis is typically a two-step process: regioselective chlorination followed by hydroxymethylation. Each step has critical parameters that must be controlled to maximize yield and minimize side-product formation.

Caption: High-level workflow for the two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis. Each answer provides a solution and explains the underlying chemical reasoning.

Step 1: Chlorination of 1-Methylimidazole

Question 1: My yield for the chlorination step is very low, and I recover a lot of starting material. What's going wrong?

Answer: This is a common issue often related to inactive reagents or suboptimal conditions.

-

Cause 1: Inactive N-Chlorosuccinimide (NCS): NCS is the most common chlorinating agent for this reaction. It can degrade over time, especially if exposed to moisture, losing its electrophilic chlorine.

-

Solution: Use a fresh bottle of NCS or purify your existing stock. A simple test for activity is to dissolve a small amount in water containing potassium iodide and a drop of acid; a yellow/brown color indicates the presence of active chlorine. It is highly recommended to use a freshly opened bottle for best results.

-

-

Cause 2: Incorrect Stoichiometry: While a 1:1 molar ratio is theoretical, slight excesses of NCS (e.g., 1.05 to 1.1 equivalents) are often used to drive the reaction to completion.

-

Solution: Increase the equivalents of NCS slightly. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-chlorination.

-

-

Cause 3: Insufficient Reaction Time or Temperature: While the reaction is typically run at room temperature, variations in reagent purity or solvent can slow it down.

-

Solution: Ensure the reaction runs for a sufficient duration (typically 12-24 hours). If progress stalls, gentle heating to 30-40°C can sometimes help, but this must be done cautiously as it can also promote side reactions.

-

Question 2: I'm observing significant amounts of a di-chlorinated or other isomeric byproduct. How can I improve the regioselectivity?

Answer: The formation of 2,4-dichloro or 2,5-dichloro-1-methylimidazole is a known issue. The key is controlling the electrophilicity and steric environment.

-

Cause: Over-activation of the Imidazole Ring: The imidazole ring is electron-rich and susceptible to multiple substitutions, especially under harsh conditions. The initial chlorination at the 2-position deactivates the ring slightly, but not enough to completely prevent a second chlorination if conditions are not controlled.

-

Solution 1: Controlled Reagent Addition: Add the NCS portion-wise or as a solution via a syringe pump over a longer period (e.g., 1-2 hours). This keeps the concentration of the active electrophile low at any given moment, favoring the more reactive C2 position of the starting material over the less reactive positions of the mono-chlorinated product.

-

Solution 2: Choice of Solvent: Acetonitrile is the preferred solvent as it moderates the reactivity. Using less polar solvents might decrease solubility, while more polar, protic solvents could interfere with the NCS. Stick to dry acetonitrile for predictable results.

Step 2: Formylation and Reduction

Question 3: My formylation step (Vilsmeier-Haack reaction) is not working. I see no formation of the aldehyde.

Answer: The Vilsmeier-Haack reaction is highly sensitive to moisture and the order of addition.

-

Cause 1: Premature Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent ([ClCH=N(Me)2]Cl) is formed from the reaction of an amide (like DMF) with an acid chloride (like POCl3 or oxalyl chloride). It is extremely reactive and moisture-sensitive. Any water present will rapidly quench it.

-

Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry DMF, dry dichloromethane). The reaction should be run under an inert atmosphere (Nitrogen or Argon).

-

-

Cause 2: Incorrect Order of Addition: The Vilsmeier reagent must be pre-formed before adding the substrate (2-chloro-1-methylimidazole).

-

Solution: The standard procedure involves slowly adding POCl3 to ice-cold, anhydrous DMF and stirring for a period (e.g., 30-60 minutes) to allow for the complete formation of the reagent before the dropwise addition of your imidazole substrate.

-

Question 4: The final reduction step with Sodium Borohydride (NaBH4) is giving me a complex mixture of products and a low yield of the desired alcohol.

Answer: This usually points to issues with pH, temperature control, or the workup procedure.

-

Cause 1: Temperature Control: The reduction of the aldehyde to the alcohol is exothermic. If the temperature is not controlled (typically kept at 0°C during NaBH4 addition), side reactions can occur.

-

Solution: Add the NaBH4 slowly and in small portions to a solution of the aldehyde in methanol (or ethanol) in an ice bath. Maintain the internal temperature below 5-10°C.

-

-

Cause 2: Incomplete Reaction or Over-reduction: While NaBH4 is generally mild, prolonged reaction times at higher temperatures could potentially lead to side reactions, though this is less common for this substrate. More likely, the reaction was not allowed to complete.

-

Solution: Monitor the reaction by TLC. A helpful stain for this is potassium permanganate, which will react with the aldehyde and alcohol but with different intensities. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for another 1-2 hours to ensure completion.

-

-

Cause 3: Difficult Workup and Isolation: The final product, (2-chloro-1-methyl-1H-imidazol-5-yl)methanol, has good water solubility due to the alcohol and imidazole groups. This can lead to significant product loss during the aqueous workup phase.

-

Solution: After quenching the reaction (e.g., with acetone or dilute acid), the product is typically extracted with an organic solvent. Instead of just 3-4 extractions with ethyl acetate or dichloromethane, you may need to perform continuous extraction or use a larger number of batch extractions (e.g., 8-10) to efficiently pull the product from the aqueous layer. Salting out the aqueous layer by saturating it with NaCl can also decrease the product's solubility in water and improve extraction efficiency.

-

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol Derivatives

Welcome to the technical support center dedicated to the synthesis of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction temperature at critical stages of the synthesis. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter in your experiments.

Introduction: The Synthetic Challenge

The synthesis of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol is a multi-step process where temperature control is paramount to achieving high yield and purity. The primary synthetic routes typically involve the N-methylation of a 2-chloroimidazole precursor followed by formylation and reduction, or the chlorination of a pre-formed 1-methyl-1H-imidazol-5-yl)methanol. Each step is sensitive to temperature fluctuations, which can lead to side product formation, low conversion rates, or decomposition of the desired product. This guide will address these challenges in a question-and-answer format.

Part 1: Troubleshooting Guide for Low Yield and Impurities

Q1: My overall yield for the synthesis of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol is consistently low. Which step is most likely the cause, and how can I troubleshoot it by optimizing the temperature?

Low overall yield is a common issue that can often be traced back to a specific, temperature-sensitive step in the synthesis. The most probable culprits are the N-methylation, chlorination, or the final reduction step.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Low Yield.

Part 2: FAQs on Temperature Optimization for Specific Reaction Steps

N-Methylation of 2-Chloro-1H-imidazole

Q2: I am observing incomplete N-methylation of my 2-chloro-1H-imidazole starting material and the formation of regioisomers. How can I optimize the reaction temperature to improve conversion and selectivity?

Incomplete reaction and lack of regioselectivity are common hurdles in the N-alkylation of imidazoles.[1] Temperature plays a critical role in both the deprotonation of the imidazole and the subsequent nucleophilic attack.

Causality:

-

Low Temperature: Insufficient temperature may lead to incomplete deprotonation of the imidazole nitrogen by the base (e.g., NaH, K₂CO₃), resulting in a low concentration of the reactive imidazolide anion and thus, a sluggish or incomplete reaction.[2][3]

-

High Temperature: Elevated temperatures can increase the rate of reaction but may also lead to the formation of undesired regioisomers, especially if the imidazole has multiple reactive nitrogen atoms. It can also promote side reactions like dialkylation, where the product reacts further with the alkylating agent.[1][4]

Recommended Temperature Optimization Protocol:

-

Initial Screening: Start the reaction at room temperature (20-25 °C) and monitor the progress by TLC or LC-MS.[2]

-

Gradual Increase: If the reaction is slow or incomplete after several hours, gradually increase the temperature in 10-15 °C increments (e.g., to 40 °C, then 60 °C).[4] Monitor the reaction at each temperature for at least 2-3 hours before increasing further.

-

Reflux Conditions: For less reactive starting materials, refluxing in a suitable solvent like acetonitrile or DMF might be necessary. However, be aware that higher temperatures can decrease selectivity.[5]

Data Presentation: Effect of Temperature on N-Methylation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Desired Isomer Ratio |

| 1 | K₂CO₃ | Acetonitrile | 25 | 24 | 45 | 3:1 |

| 2 | K₂CO₃ | Acetonitrile | 60 | 8 | 85 | 2.5:1 |

| 3 | NaH | THF | 0 to 25 | 6 | >95 | >20:1 |

| 4 | NaH | THF | 50 | 4 | >95 | 15:1 |

Data is illustrative and based on general principles of imidazole alkylation.[2][3]

Reduction of (2-chloro-1-methyl-1H-imidazol-5-yl)carbaldehyde

Q3: During the reduction of the aldehyde to the alcohol using sodium borohydride, I am getting a significant amount of a byproduct. How can I adjust the temperature to minimize this?

The reduction of an aldehyde to a primary alcohol is a standard transformation, but the presence of the chloro-imidazole ring can introduce complexities. Side reactions may include over-reduction or reaction with the solvent.

Causality:

-

Exothermic Reaction: The reaction of sodium borohydride with the aldehyde is exothermic. If the temperature is not controlled, the localized heating can lead to the formation of byproducts.

-

Reactivity of the Reducing Agent: The reactivity of sodium borohydride is temperature-dependent. At higher temperatures, its reactivity increases, which can lead to less selective reductions.

Recommended Low-Temperature Protocol:

-

Dissolution: Dissolve the (2-chloro-1-methyl-1H-imidazol-5-yl)carbaldehyde in a suitable solvent like methanol or ethanol.[6]

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the initial exotherm upon addition of the reducing agent.[7][8]

-

Portion-wise Addition: Add the sodium borohydride in small portions over 15-30 minutes, ensuring the temperature does not rise above 5 °C.[6]

-

Slow Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

Caption: Workflow for Controlled Low-Temperature Reduction.

Chlorination of 1-methyl-1H-imidazol-5-yl)methanol

Q4: I am attempting to chlorinate the 2-position of (1-methyl-1H-imidazol-5-yl)methanol using a chlorinating agent like POCl₃, but the reaction is either very slow or results in decomposition (darkening of the reaction mixture). What is the optimal temperature range?

Chlorination of the imidazole ring, particularly at the C2 position, can be challenging. The reaction is often sensitive to temperature, with a narrow window for optimal performance.

Causality:

-

Insufficient Heat: A sluggish reaction is often due to an activation energy barrier that is not being overcome at lower temperatures.[9]

-

Excessive Heat: Imidazole rings, especially with electron-donating groups like a hydroxymethyl substituent, can be prone to decomposition and polymerization at high temperatures in the presence of strong electrophilic reagents like POCl₃. This often manifests as the reaction mixture turning dark brown or black.[9][10]

Recommended Temperature Optimization Strategy:

-

Initial Cooled Addition: Add the chlorinating agent (e.g., POCl₃) portion-wise to a solution of the starting material at a reduced temperature, typically 0 °C, to control the initial exotherm.[9]

-

Gradual Heating: After the addition is complete, slowly warm the reaction mixture to reflux. The specific reflux temperature will depend on the solvent used.

-

Monitoring is Key: Closely monitor the reaction progress using TLC or LC-MS. The goal is to find the minimum temperature required for a reasonable reaction rate without significant byproduct formation.

-

Consider Stoichiometry: Over-chlorination or decomposition can also be a result of excess chlorinating agent. Reducing the stoichiometry in conjunction with lowering the temperature can improve selectivity.[9]

Data Presentation: Temperature Effects on Chlorination

| Entry | Chlorinating Agent | Temperature (°C) | Time (h) | Conversion (%) | Product:Byproduct Ratio |

| 1 | POCl₃ | 50 | 12 | 20 | 10:1 |

| 2 | POCl₃ | 80 | 6 | 75 | 5:1 |

| 3 | POCl₃ | 110 (Reflux) | 3 | >90 | 2:1 (with decomposition) |

This data is illustrative and highlights the trade-off between reaction rate and selectivity/decomposition.[9]

Part 3: Comprehensive Experimental Protocol

Detailed Step-by-Step Methodology for the Reduction of (2-chloro-1-methyl-1H-imidazol-5-yl)carbaldehyde

This protocol is a self-validating system, where careful temperature control is the primary means of ensuring a successful outcome.

Materials:

-

(2-chloro-1-methyl-1H-imidazol-5-yl)carbaldehyde (1.0 equiv)

-

Methanol (anhydrous)

-

Sodium borohydride (2.0 equiv)

-

Deionized water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (2-chloro-1-methyl-1H-imidazol-5-yl)carbaldehyde (1.0 equiv) in anhydrous methanol (approximately 0.2 M concentration).[6]

-

Equip the flask with a magnetic stirrer and a thermometer.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (2.0 equiv) in small portions over 20-30 minutes. Critical Step: Monitor the internal temperature to ensure it does not exceed 5 °C.[6]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.[6]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

-

To the residue, add deionized water and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloro-1-methyl-1H-imidazol-5-yl)methanol.

References

- Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. Benchchem.

- Optimization of N- alkylation in the Phoenix Flow Reactor using 45 MHz picoSpin™ bench-top NMR for monitoring. ThalesNano.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.

- (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. ChemicalBook.

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.

- Process for the preparation of grignard reagents and novel grignard reagents. Google Patents.

- Process control and real-time monitoring of Grignard reactions. HZDR.

- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry.

- SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. HETEROCYCLES.

- A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. Google Patents.

- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem.

- PREPARATION OF SYNTHETICALLY USEFUL 2-Am-1H-IMIDAZOLES BY AN AUMOXIDATION OF 15-IMIDAZOLYI-2-METHANOL DERIVATIVES. HETEROCYCLES.

-

Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[9][11] Addition and Oxidative Coupling Reactions. PMC. Available at:

- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.

- Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. Mettler Toledo.

- (2-chloro-1-methyl-1H-imidazol-5-yl)methanol. American Elements.

- (2-chloro-1-methyl-1H-imidazol-5-yl)methanol. MolPort.

- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Bangladesh Journals Online.

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PMC.

- 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid. Acta Crystallographica Section E.